IMPDH Substrate Efficiency vs. Native IMP
6-TIMP acts as a substrate for IMPDH with a catalytic efficiency (Vmax/Km) of 250, which is 16-fold lower than the native substrate inosine 5'-monophosphate (IMP, efficiency 4000) and comparable to arabinosyl-IMP (250) and 2'-deoxy-IMP (240). This establishes 6-TIMP as a bona fide substrate, not a pure inhibitor, with kinetics distinct from non-substrate competitive inhibitors like 6-methylmercaptopurine riboside phosphate [1].
| Evidence Dimension | IMPDH substrate efficiency (Vmax/Km ratio) |
|---|---|
| Target Compound Data | Vmax/Km = 250 |
| Comparator Or Baseline | Native IMP (Vmax/Km = 4000); 8-azaIMP (1360); araIMP (250); dIMP (240); 6-methylmercaptopurine riboside 5'-phosphate (Ki = 0.43 mM, no substrate activity detected) |
| Quantified Difference | 6-TIMP efficiency is 6.25% of native IMP (250 vs 4000). 6-MeMPR-P shows no substrate activity (rate <1/10,000th of IMP) but is a competitive inhibitor. |
| Conditions | IMPDH purified from Sarcoma 180 ascites tumor cells; assayed with 20 purine nucleotide analogs |
Why This Matters
This data confirms 6-TIMP's unique role as the only thiopurine metabolite that is an IMPDH substrate, enabling studies of the key metabolic branch point without confounding non-substrate inhibition.
- [1] Miller, R. L., & Adamczyk, D. L. (1976). Inosine 5′-monophosphate dehydrogenase from Sarcoma 180 cells—Substrate and inhibitor specificity. Biochemical Pharmacology, 25(8), 883-888. View Source
